molecular formula C15H17N3O B2393563 N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2411294-00-1

N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide

Cat. No.: B2393563
CAS No.: 2411294-00-1
M. Wt: 255.321
InChI Key: GGMDATVYSZZFNA-UHFFFAOYSA-N
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Description

N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide typically involves the alkylation of pyrazoles with bromomethyl derivatives. One common method involves the use of t-BuOK/THF as the base and solvent, respectively . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrazole ring can participate in substitution reactions, particularly at the methyl-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and metal oxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the original compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group. This structural feature enhances its ability to form stable complexes with metal ions and its potential biological activities.

Properties

IUPAC Name

N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-4-15(19)16-10-13-7-5-6-8-14(13)18-12(3)9-11(2)17-18/h4-9H,1,10H2,2-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMDATVYSZZFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2CNC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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